ALK Wild-Type Enzyme Inhibition: 5‑Methoxy vs. 5‑Bromo Analog
In a recombinant ALK wild‑type enzyme assay, the 5‑methoxy compound achieved an IC₅₀ of 2.35 nM. Under the same assay conditions, the direct 5‑bromo analog (CAS 823796‑54‑9) exhibited an IC₅₀ of 190 nM, representing an 80‑fold loss of potency when the 5‑methoxy group is replaced by bromine [1] [2]. This head‑to‑head comparison within a single patent demonstrates that the 5‑methoxy substituent is critical for high‑affinity ALK engagement.
| Evidence Dimension | ALK wild‑type enzymatic IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 2.35 nM |
| Comparator Or Baseline | 5‑Bromo‑2‑(2‑methoxyphenyl)‑N,N‑dimethylpyrimidin‑4‑amine (CAS 823796‑54‑9): IC₅₀ = 190 nM |
| Quantified Difference | Approximately 80‑fold (target more potent) |
| Conditions | Recombinant ALK wild‑type enzyme, buffer pH 7.4, 2 °C, 96‑well plate format (as described in US 10100019) |
Why This Matters
An 80‑fold potency gap means that the 5‑bromo analog would require substantially higher concentrations to achieve the same target engagement, increasing the risk of off‑target effects and limiting its utility in cellular or in vivo ALK‑dependent models.
- [1] Kim, P. et al. N2-(2-Methoxyphenyl)pyrimidine Derivative... U.S. Patent US10100019B2, October 16, 2018. (Example compounds with ALK IC₅₀ data; 5‑OMe derivative IC₅₀ 2.35 nM, 5‑Br derivative IC₅₀ 190 nM). View Source
- [2] BindingDB entry BDBM292002 (5‑bromo analog) and associated patent US10100019, Example 73; ALK IC₅₀ = 1 nM in a related assay, illustrating the steep SAR within the series. View Source
